2-Ethyl-4-ethynylaniline
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Overview
Description
2-Ethyl-4-ethynylaniline is an organic compound characterized by the presence of an ethyl group and an ethynyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-ethynylaniline typically involves the alkylation of 4-ethynylaniline. One common method is the reaction of 4-ethynylaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-4-ethynylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-4-ethynylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and material science applications. Additionally, the compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic pathways .
Comparison with Similar Compounds
4-Ethynylaniline: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Ethynylaniline: Similar structure but without the ethyl group, leading to different electronic properties and reactivity.
4-Ethynyl-N,N-dimethylaniline: Contains additional methyl groups on the nitrogen, affecting its solubility and reactivity.
Uniqueness of 2-Ethyl-4-ethynylaniline: The presence of both ethyl and ethynyl groups in this compound imparts unique steric and electronic properties, making it a valuable compound in various synthetic and industrial applications. Its ability to participate in diverse chemical reactions and form stable derivatives highlights its versatility and importance in research and development .
Properties
IUPAC Name |
2-ethyl-4-ethynylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-8-5-6-10(11)9(4-2)7-8/h1,5-7H,4,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLRKMNJRZILNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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